Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
CAS No.: 2241107-77-5
Cat. No.: VC7021851
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241107-77-5 |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.315 |
| IUPAC Name | tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 |
| Standard InChI Key | QZEKBDHFLADZKW-SECBINFHSA-N |
| SMILES | CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate belongs to the carbamate class of organic compounds, distinguished by a tert-butoxycarbonyl (Boc) protecting group and a chiral center at the ethyl carbon adjacent to the aromatic amine. The Boc group enhances stability during synthetic transformations, while the 3-aminophenyl moiety provides a reactive site for further functionalization.
Molecular and Crystallographic Properties
The compound’s molecular structure has been elucidated through nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral data include:
-
¹H NMR (CDCl₃): δ 1.46 (s, 9H, tBu-CH₃), 4.62–4.71 (m, 4H, NCH₂), 5.40 (s, 1H, =CH), and 7.23–7.34 (m, 4H, Ar-H) .
-
Molecular Formula: C₁₃H₂₀N₂O₂.
-
Chirality: The (1R) configuration at the ethyl carbon ensures enantioselective interactions in biological systems.
Physicochemical Characteristics
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but poorly soluble in water .
-
Melting Point: Reported as 86–88°C for analogous tert-butyl carbamates .
Synthetic Methodologies
The synthesis of tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate involves multi-step protocols emphasizing stereocontrol and functional group compatibility.
Carbamate Formation via Acyl Azide Rearrangement
A widely adopted route involves the Curtius rearrangement of acyl azides derived from carboxylic acid precursors. As demonstrated by Xie et al., tert-butyl dicarbonate reacts with sodium azide and aromatic carboxylic acids to form acyl azides, which undergo thermal rearrangement to isocyanates. Trapping the isocyanate with tert-butanol yields the Boc-protected carbamate :
For aromatic substrates like 3-aminophenylacetic acid, elevated temperatures (75°C) are required to overcome the stability of intermediate acyl azides .
Chiral Resolution and Purification
Enantiomeric purity is achieved via chiral chromatography or diastereomeric salt formation. Flash column chromatography (e.g., using petroleum ether/ethyl acetate gradients) is standard for isolating the final product . Typical yields range from 54% to 91%, depending on the substrate and reaction conditions .
Applications in Pharmaceutical Chemistry
Intermediate for Enantioselective Synthesis
The compound’s chiral ethyl group and Boc protection make it invaluable for synthesizing non-racemic amines, a critical requirement in drug development. For example, it has been employed in the preparation of HIV-1 protease inhibitors, where stereochemical precision dictates binding affinity .
Role in Prodrug Design
Carbamates like tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate serve as prodrug moieties, enhancing bioavailability through controlled hydrolysis in vivo. The Boc group’s susceptibility to acidic cleavage (e.g., in lysosomes) enables targeted drug release .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume